2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-15(2)22-13-19(20-14-22)26(24,25)23-10-8-18(12-23)21-9-7-16-5-3-4-6-17(16)11-21/h3-6,13-15,18H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAOUHHQYKTYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule with potential biological activity. It features a unique structure that combines an imidazole ring with a tetrahydroisoquinoline moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.5 g/mol. Its structure includes:
- An imidazole ring known for its role in biological systems.
- A sulfonyl group that may enhance solubility and bioavailability.
- A pyrrolidine ring contributing to the overall stability and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Key areas of interest include:
1. Anticancer Activity
Studies have indicated that compounds containing imidazole and tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, related compounds have shown efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific compound may similarly interact with cancer cell lines, promoting cytotoxic effects.
2. Anti-inflammatory Effects
The sulfonamide group present in the compound suggests potential anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could position the compound as a candidate for treating inflammatory diseases.
3. Neuroprotective Properties
Given the presence of the tetrahydroisoquinoline structure, which is often associated with neuroprotective effects, this compound may offer therapeutic benefits in neurodegenerative conditions. Preliminary studies on related compounds suggest they can modulate neurotransmitter systems and exert protective effects against oxidative stress.
Case Studies and Research Findings
Research has explored various analogs and derivatives of this compound, revealing insights into its biological activities:
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : It could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Neurotransmitter Interaction : Potential modulation of neurotransmitter receptors may contribute to its neuroprotective effects.
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its structural features that allow it to interact with biological targets effectively. The imidazole ring and sulfonyl group contribute to its pharmacological properties, making it a candidate for the development of novel therapeutic agents.
Antimicrobial Activity
Research has indicated that derivatives of imidazole and tetrahydroisoquinoline possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound may also have similar effects. For instance, a review highlighted the antibacterial activity of imidazole derivatives synthesized through various methods, underscoring the potential of this class of compounds in combating resistant bacterial strains .
Anticancer Properties
There is growing interest in the anticancer potential of compounds containing imidazole and tetrahydroisoquinoline moieties. Some studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 2-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline in cancer therapy is an area ripe for exploration.
Pharmacological Applications
The pharmacological profile of this compound suggests a range of applications in drug development.
Neurological Disorders
Compounds with similar structural characteristics have been investigated for their neuroprotective effects. The ability to cross the blood-brain barrier makes such compounds promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research focusing on the neuroprotective mechanisms could unveil new therapeutic pathways utilizing this compound.
Antidiabetic Agents
Sulfonylureas are a well-known class of antidiabetic medications that stimulate insulin secretion from the pancreas. Given the sulfonyl group present in this compound, there is potential for it to exhibit similar insulinotropic effects or enhance glucose metabolism, warranting further investigation into its role as an antidiabetic agent .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into their efficacy and safety profiles.
Chemical Reactions Analysis
Functional Group Reactivity
2.1 Sulfonamide Reactivity
The sulfonyl group (-SO₂-) exhibits robust stability under acidic/basic conditions but participates in:
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Nucleophilic Substitution : Reacts with amines or alcohols under mild conditions (e.g., THF, 25°C) to form sulfonamide or sulfonate derivatives .
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Hydrolysis : Resistant to hydrolysis under physiological pH but cleavable via strong acids (e.g., HCl, 100°C) to yield pyrrolidine-3-sulfonic acid .
2.2 Tetrahydroisoquinoline Core
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Aromatic Electrophilic Substitution : Bromination or nitration occurs at the C6/C7 positions of the tetrahydroisoquinoline ring under HNO₃/H₂SO₄ or Br₂/FeCl₃ .
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Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to decahydroisoquinoline, while MnO₂ oxidizes the tertiary amine to an imine .
2.3 Imidazole Modifications
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N-Alkylation : The imidazole nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .
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Coordination Chemistry : The imidazole ring chelates transition metals (e.g., Cu²⁺) via lone-pair electrons, forming stable complexes .
Key Chemical Transformations
Stability and Degradation Pathways
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Thermal Stability : Decomposes at >250°C via sulfonyl group cleavage (TGA data) .
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Photodegradation : UV light (254 nm) induces imidazole ring opening, forming a thiourea intermediate .
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Acid-Catalyzed Rearrangement : Concentrated HCl (12 M) triggers pyrrolidine ring expansion to piperidine derivatives .
Biological Interactions
While not the primary focus, the compound’s structural analogs exhibit:
Q & A
Q. What synthetic strategies are recommended for constructing the sulfonylated pyrrolidine-imidazole-tetrahydroisoquinoline scaffold?
- Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Sulfonylation: Reacting pyrrolidine derivatives with sulfonyl chlorides (e.g., 1-isopropylimidazole-4-sulfonyl chloride) under anhydrous conditions. Evidence from analogous sulfonylation reactions suggests using xylene as a solvent and chloranil as an oxidizing agent to stabilize intermediates .
- Tetrahydroisoquinoline Coupling: Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the tetrahydroisoquinoline moiety. Purification via recrystallization (methanol/water) is critical to isolate the target compound .
- Characterization: Use H/C NMR to confirm sulfonyl-pyrrolidine connectivity and LC-MS to verify molecular weight .
Q. How can researchers validate the structural integrity of this compound when spectroscopic data conflicts with computational predictions?
- Methodological Answer:
- Contradiction Analysis: Cross-reference NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or conformational flexibility .
- X-ray Crystallography: If crystalline, resolve the structure to confirm stereochemistry and sulfonyl group orientation. Evidence from similar imidazole-pyrrolidine systems shows that crystal packing often stabilizes specific conformers .
- Dynamic NMR: Use variable-temperature NMR to detect rotameric equilibria in the sulfonamide linkage, which may explain split signals .
Advanced Research Questions
Q. What experimental design principles should guide the optimization of reaction yields for large-scale synthesis?
- Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, highlights how DoE reduced trial-and-error in imidazole synthesis by 40% .
- Membrane Separation: Post-synthesis, use nanofiltration membranes (e.g., polyamide-based) to separate unreacted sulfonyl chloride intermediates, as described in membrane technology research .
- Reactor Design: Continuous-flow reactors improve heat transfer for exothermic sulfonylation steps, minimizing side reactions .
Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model the compound’s interaction with biological targets (e.g., enzyme active sites). ’s ICReDD framework integrates QM calculations with experimental feedback to refine predictions .
- Molecular Dynamics (MD): Simulate solvation effects on the sulfonyl group’s flexibility, which impacts binding affinity. Tools like GROMACS or AMBER are recommended .
- Docking Studies: Use AutoDock Vina to screen against protein databases. For imidazole-containing analogs, hydrophobic interactions with pyrrolidine rings are often critical .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational toxicity predictions?
- Methodological Answer:
- Meta-Analysis: Compare toxicity predictions (e.g., using ADMET Lab 2.0) with experimental cytotoxicity assays (MTT/CCK-8). Discrepancies may arise from metabolite formation not modeled in silico .
- Isotopic Labeling: Track metabolic pathways using C-labeled tetrahydroisoquinoline moieties to identify toxic intermediates .
- High-Content Screening (HCS): Combine transcriptomics and proteomics to map off-target effects, as demonstrated in analogous heterocyclic drug candidates .
Data Management and Reproducibility
Q. How should researchers handle irreproducible results in sulfonylation reactions?
- Methodological Answer:
- Trace Impurity Analysis: Use HPLC-MS to detect residual water or metal ions (e.g., Fe) that may deactivate catalysts. emphasizes rigorous drying of xylene and reagents .
- Reaction Monitoring: Implement in situ FTIR or Raman spectroscopy to track sulfonyl intermediate formation and adjust reaction kinetics in real time .
- Open Data Practices: Share raw NMR and chromatographic data via platforms like Zenodo to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
